L-phenylalanine benzyl ester p-toluenesulfonate L-phenylalanine benzyl ester p-toluenesulfonate
Brand Name: Vulcanchem
CAS No.: 1738-78-9
VCID: VC21538443
InChI: InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C23H25NO5S
Molecular Weight: 427.5 g/mol

L-phenylalanine benzyl ester p-toluenesulfonate

CAS No.: 1738-78-9

Cat. No.: VC21538443

Molecular Formula: C23H25NO5S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

L-phenylalanine benzyl ester p-toluenesulfonate - 1738-78-9

CAS No. 1738-78-9
Molecular Formula C23H25NO5S
Molecular Weight 427.5 g/mol
IUPAC Name benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
Standard InChI Key ZLZGBBIPWXUQST-RSAXXLAASA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+]
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)[NH3+]

Chemical Structure and Properties

Structural Components

L-phenylalanine benzyl ester p-toluenesulfonate consists of two discrete components: benzyl (2S)-2-amino-3-phenylpropanoate (the amino acid ester component) and 4-methylbenzenesulfonic acid (the p-toluenesulfonic acid component) . The structure contains three aromatic rings: one from the phenylalanine side chain, one from the benzyl ester group, and one from the p-toluenesulfonate counterion. This arrangement creates a molecule with interesting physicochemical properties and specific stereochemistry at the alpha carbon of the amino acid portion .

Physical Properties

The physical properties of L-phenylalanine benzyl ester p-toluenesulfonate are summarized in Table 1.

Table 1: Physicochemical Properties of L-phenylalanine benzyl ester p-toluenesulfonate

PropertyValueSource
Molecular FormulaC23H25NO5S
Molecular Weight427.5 g/mol
Physical AppearanceWhite crystalline solid
Melting Point170.5-171.5°C (ChemicalBook) / 169.03°C (Research)
Optical Rotation[α]D25 = -7.48 (c 1, MeOH)
Enantiomeric Excess100% e.e.
Storage Temperature-20°C (recommended)

The melting point of the compound is reported between 169.03°C and 171.5°C, with slight variations probably due to different measurement techniques or sample purity . The compound exhibits optical activity with a specific rotation of [α]D25 = -7.48 when measured in methanol at a concentration of 1 g/100 mL, confirming its chiral nature .

Nomenclature and Identification

IUPAC Name and Standard Identifiers

The formal IUPAC name for the compound is benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid . This systematic name specifies the stereochemistry at the alpha carbon (2S), indicating the L-configuration of the amino acid portion. The compound is registered with the Chemical Abstracts Service under CAS number 1738-78-9, providing a unique identifier for database searches and regulatory purposes .

Common Synonyms

The compound is known by numerous synonyms in scientific literature and commercial contexts, including:

  • H-Phe-OBzl.TosOH

  • (S)-Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

  • 3-phenyl-L-alanine benzyl ester 4-toluenesulphonate

  • L-Phenylalanine benzyl ester p-toluenesulfonic acid salt

  • Benzyl L-phenylalaninate p-toluenesulfonate

These various names reflect different naming conventions and abbreviation systems used in peptide chemistry and organic synthesis literature.

Structure Identifiers

For computational and database purposes, the compound is characterized by the following identifiers:

  • InChI: InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1

  • InChIKey: ZLZGBBIPWXUQST-RSAXXLAASA-N

  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC@@HN

These identifiers provide standardized formats for representing the chemical structure in databases and computational applications.

Stereochemistry and Chirality

Stereochemical Features

L-phenylalanine benzyl ester p-toluenesulfonate possesses a stereogenic center at the alpha carbon of the amino acid portion, specifically at the C-2 position of the propanoate structure . The compound exists in the (S)-configuration corresponding to the natural L-configuration of phenylalanine. This stereochemistry is crucial for biological activity and applications in peptidomimetic drug development .

Racemization Behavior

Studies have shown that the phenylalanine benzyl ester has intermediate susceptibility to racemization compared to other amino acid benzyl esters. In a comparative study, it exhibited approximately 75.3% enantiomeric excess when prepared in toluene, placing it between more stable valine derivatives (100% e.e.) and completely racemized phenylglycine derivatives (0% e.e.) . This racemization tendency correlates with the electron-withdrawing capacity of the side chain, measured by Taft's polar constant (σ*), with the benzyl group of phenylalanine having a value of 0.225 .

Synthesis and Preparation

General Synthetic Approach

The synthesis of L-phenylalanine benzyl ester p-toluenesulfonate typically involves the esterification of L-phenylalanine with benzyl alcohol under acidic conditions provided by p-toluenesulfonic acid. The reaction can be performed in different solvents, with cyclohexane and toluene being commonly reported options .

Detailed Synthesis Protocol

A representative synthesis procedure involves refluxing a mixture of L-phenylalanine (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) for 4 hours using a Dean-Stark apparatus to remove water azeotropically . After cooling to room temperature, the product is precipitated by adding ethyl acetate, collected by filtration, and dried to obtain the pure compound as a white solid. This method provides the product with high enantiomeric purity (100% e.e.) .

Solvent Effects on Stereochemical Outcome

The choice of solvent can significantly affect the stereochemical outcome of the esterification process. Comparative studies have shown that using cyclohexane as the reaction solvent typically leads to higher enantiomeric purity compared to using toluene . This difference is attributed to the varying rates of racemization in different solvent environments, with aromatic solvents generally promoting higher rates of racemization during the esterification process.

Hazard StatementDescriptionSource
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescriptionSource
P261Avoid breathing dust/fume/gas/mist/vapours/spray
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P405Store locked up

Applications and Uses

Peptide Synthesis

L-phenylalanine benzyl ester p-toluenesulfonate serves as a protected form of phenylalanine in peptide synthesis. The benzyl ester group protects the carboxyl function while allowing reactions at the amino group after neutralization . This protection strategy is essential in controlled peptide bond formation to prevent unwanted side reactions.

Research Applications

The compound is valuable in various research contexts, including studies on racemization mechanisms of amino acids, investigations of peptide synthesis methodologies, and development of new pharmaceutical compounds containing the phenylalanine moiety . Its well-characterized stereochemical properties make it useful as a model compound for studying amino acid derivatives.

SupplierProduct NumberPurityPackagingPrice (as of 2023)Source
Sigma-AldrichS765589AldrichCPR50 mg$28.60
Alfa AesarH6270095%5 g$28.56
Alfa AesarH6270095%25 g$109.20

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